2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine chemical structure and properties
2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine chemical structure and properties
Technical Whitepaper: Strategic Utilization of 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine
Executive Summary
2-(N,N-Bis(tert-butoxycarbonyl)amino)-5-bromo-3-methylpyridine is a specialized, lipophilic intermediate derived from the parent aminopyridine (CAS 3430-21-5). While the parent amine is a commodity chemical, the Bis-BOC derivative represents a strategic "masked" scaffold.
Its primary utility lies in high-value cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where the free amine or mono-protected amine would otherwise poison palladium catalysts or participate in competitive N-arylation. This guide details the structural advantages, synthesis, and deprotection workflows for this critical drug discovery building block.
Part 1: Structural Analysis & Physiochemical Profile
The molecule consists of a highly substituted pyridine ring. The "Bis-BOC" functionality (di-tert-butyl imododicarbonate) renders the nitrogen non-nucleophilic and significantly alters the solubility profile compared to the parent amine.
Chemical Identity
| Property | Detail |
| Systematic Name | Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)imidodicarbonate |
| Parent Scaffold | 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5) |
| Molecular Formula | |
| Molecular Weight | 387.27 g/mol |
| Key Functionality | C-5 Bromine: Electrophilic handle for Pd-catalyzed coupling.C-3 Methyl: Steric wedge; enforces conformation.N-2 Bis-BOC: Electron-withdrawing protecting group; eliminates H-bond donation.[1] |
The "Bis-BOC" Advantage
Why synthesize the Bis-BOC form instead of using the free amine?
-
Catalyst Preservation: Free 2-aminopyridines are potent ligands for Pd(II) species. They can displace phosphine ligands, deactivating the catalyst cycle. The bulky Bis-BOC group sterically and electronically shuts down this coordination.
-
Solubility: The parent amine is polar and sparingly soluble in non-polar solvents (Hexanes/Toluene). The Bis-BOC derivative is highly lipophilic, enabling homogenous reactions in non-polar media and easy purification via silica gel chromatography (eluting in low % EtOAc/Hexanes).
-
pKa Modulation: The electron-withdrawing nature of two carbamates significantly reduces the electron density of the pyridine ring, facilitating oxidative addition at the C-Br bond during cross-coupling.
Part 2: Synthetic Access (Protocol)
Since the Bis-BOC derivative is often prepared in-house rather than purchased, the following protocol ensures quantitative conversion.
Synthesis Workflow (Graphviz)
Caption: Step-wise synthesis of the Bis-BOC protected pyridine from the parent amine.
Detailed Methodology
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromo-3-methylpyridine (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Reagent Addition: Add DMAP (4-Dimethylaminopyridine, 0.1 equiv) and Triethylamine (1.5 equiv).
-
Protection: Add Di-tert-butyl dicarbonate (
) (2.5 to 3.0 equiv). Note: Excess is required to drive the reaction from the mono-BOC to the bis-BOC species. -
Reaction: Stir at room temperature (20–25°C) for 16 hours. Monitor by TLC (The Bis-BOC spot will be much less polar than the starting material).
-
Workup: Dilute with EtOAc. Wash with 5% Citric Acid (to remove DMAP/Et3N) and Brine. Dry over
.[2] -
Purification: The Bis-BOC derivative often crystallizes from cold hexanes or can be passed through a short silica plug (5-10% EtOAc in Hexanes).
Part 3: Reactivity & Applications
The primary application of this scaffold is in Suzuki-Miyaura Cross-Coupling to install aryl or heteroaryl groups at the C-5 position.
Suzuki Coupling Protocol (Optimized for Bis-BOC)
-
Catalyst:
or (The Bis-BOC protection allows the use of standard catalysts without specialized ligands). -
Base:
(preferred over carbonates to prevent premature BOC cleavage, though Bis-BOC is relatively base-stable). -
Temperature: 80–90°C.[3]
Deprotection Strategy
Post-coupling, the BOC groups must be removed to reveal the amine.
-
Method A (Standard): TFA/DCM (1:4 v/v). Fast (1-2 hours).
-
Method B (Mild): 4M HCl in Dioxane.[2]
-
Note: Bis-BOC groups are sterically crowded. Often, one BOC group falls off rapidly, while the second requires slightly longer acidic treatment.
Pathway Visualization
Caption: The standard medicinal chemistry workflow utilizing the Bis-BOC scaffold for C-5 functionalization.
Part 4: Handling & Stability Data
| Parameter | Specification | Notes |
| Physical State | White to Off-white Solid | Lower melting point than parent amine. |
| Storage | 2–8°C, Dry | Moisture sensitive over long periods (hydrolysis to mono-BOC). |
| TLC Detection | UV Active (254 nm) | Stains poorly with Ninhydrin (no free NH). |
| NMR Signature | Look for large singlet (~18H) at 1.4-1.5 ppm (t-Butyl). |
Safety Warning:
While the Bis-BOC derivative is non-volatile, the parent aminopyridines can be toxic and irritants. Always handle in a fume hood. The reagents (
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 137934, 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Suzuki Coupling.[5][6][7] Retrieved from [Link]
Sources
- 1. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
